molecular formula C6H10N2O2 B3319369 (5r)-5-Ethyl-5-methylimidazolidine-2,4-dione CAS No. 110169-71-6

(5r)-5-Ethyl-5-methylimidazolidine-2,4-dione

Cat. No.: B3319369
CAS No.: 110169-71-6
M. Wt: 142.16 g/mol
InChI Key: VSJRBQDMBFFHMC-ZCFIWIBFSA-N
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Description

(5R)-5-Ethyl-5-methylimidazolidine-2,4-dione is a chiral imidazolidine-2,4-dione derivative characterized by an ethyl and methyl substituent at the 5-position of the heterocyclic ring. The compound’s stereochemistry (R-configuration at C5) is critical for its physicochemical and biological properties. It belongs to the hydantoin class, which is widely studied for applications in pharmaceuticals, UV filters, and agrochemicals. The compound’s molecular formula is C₆H₁₀N₂O₂, with a molar mass of 142.16 g/mol, and it is commercially available with high purity (≥98%) . Its structure combines a rigid dione core with alkyl substituents, influencing solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

(5R)-5-ethyl-5-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJRBQDMBFFHMC-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C(=O)NC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5r)-5-Ethyl-5-methylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine and methylamine with a suitable diketone, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like butyllithium .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (5r)-5-Ethyl-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can yield different substituted imidazolidines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazolidines, which can be further functionalized for specific applications .

Scientific Research Applications

(5r)-5-Ethyl-5-methylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5r)-5-Ethyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its functional groups and overall structure. The pathways involved often include modulation of enzyme activity and interaction with cellular receptors .

Comparison with Similar Compounds

Structural Analogues in the Imidazolidine-2,4-dione Family
Alkyl-Substituted Derivatives
  • 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione (CAS 188920-93-6):
    This derivative replaces the methyl group with a 4-methoxyphenyl substituent, increasing molecular weight (234.25 g/mol ) and lipophilicity. The aromatic group enhances π-π stacking interactions, making it relevant in drug design for CNS targets .
  • Its stereochemistry (R-configuration) is critical for activity in kinase inhibition studies .

Key Structural Differences

Compound Substituents at C5 Molecular Weight Key Applications
(5R)-5-Ethyl-5-methyl derivative Ethyl, methyl 142.16 Pharmaceutical intermediates
5-(4-Methoxyphenyl) derivative 4-Methoxyphenyl, methyl 234.25 Anticancer, neuroprotection
YG9 4-Methoxyphenethyl, methyl 277.32 Kinase inhibition
Arylidene Derivatives
  • (Z)-5-Benzylidenethiazolidine-2,4-dione derivatives (e.g., compounds 5a–5s): These feature a benzylidene group at C5, enabling extended conjugation and UV absorption (λmax ~350 nm). They exhibit antioxidant and antimicrobial activities, with substituents like NO₂ or Br enhancing potency .
  • (Z)-5-((E)-3-Phenylallylidene)imidazolidine-2,4-dione (4f–4h):
    Elongated unsaturated spacers induce bathochromic shifts (λmax ~360–380 nm), comparable to avobenzone, a commercial UV filter .

Comparison of UV Properties

Compound λmax (nm) Molar Absorption Coefficient (ε) Application
(5R)-5-Ethyl-5-methyl derivative N/A N/A Pharmaceutical
Avobenzone 357 ~30,000 L·mol⁻¹·cm⁻¹ UV filter
Compound 4f (arylidene derivative) 360 32,500 L·mol⁻¹·cm⁻¹ UV filter
Thiazolidine-2,4-dione Analogues

Thiazolidine-2,4-diones, which replace the imidazolidine oxygen with sulfur, are prominent in antidiabetic drug development:

  • Rosiglitazone and Pioglitazone :
    These contain a 5-arylidene-thiazolidine-2,4-dione core but are associated with cardiovascular and bladder cancer risks. Modifications at C5 (e.g., furan-2-ylmethylene) improve safety profiles .
  • (5R)-5-Phenyl-1,3-thiazolidine-2,4-dione (7QS):
    The phenyl group enhances PPAR-γ binding, but the ethyl-methyl substituents in the imidazolidine analogue reduce off-target toxicity .
Spiro and Hybrid Derivatives
  • Spiroisoxazoline-pyrrolidine-diones (YA1–YA3): These compounds combine pyrrolidine and isoxazoline rings, showing anticancer activity (IC₅₀ ~10–50 µM) via apoptosis induction. The rigid spiro structure contrasts with the flexibility of ethyl-methyl imidazolidine derivatives .

Biological Activity

(5R)-5-Ethyl-5-methylimidazolidine-2,4-dione, also known as 5-ethyl-5-methylhydantoin, is a heterocyclic compound with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of approximately 142.16 g/mol. This compound has garnered attention in various fields due to its notable biological activities , particularly its potential antimicrobial and pharmacological effects.

Antimicrobial Properties

Research indicates that (5R)-5-ethyl-5-methylimidazolidine-2,4-dione exhibits significant antimicrobial properties . It has been shown to be effective against certain bacterial strains, which positions it as a candidate for developing new antimicrobial agents. The mechanism of action may involve the compound's ability to interact with bacterial cell membranes or inhibit critical metabolic pathways.

Pharmacological Applications

The structural similarity of (5R)-5-ethyl-5-methylimidazolidine-2,4-dione to other hydantoins suggests potential applications in pharmacology, particularly in the development of anticonvulsant agents and treatments for neurological disorders. Its carbonyl groups are reactive sites that can participate in nucleophilic addition reactions, which are crucial for drug design and synthesis.

Comparative Biological Activity

To better understand the biological activity of (5R)-5-ethyl-5-methylimidazolidine-2,4-dione, it is useful to compare it with related compounds within the hydantoin family:

Compound NameMolecular FormulaKey Characteristics
5-Ethyl-5-methylhydantoinC₆H₁₀N₂O₂Similar structure; used as an antimicrobial agent
1-MethylhydantoinC₄H₆N₂O₂Exhibits different biological activity; simpler structure
3-MethylhydantoinC₄H₆N₂O₂Different substitution pattern; potential use in pharmaceuticals
1,3-DimethylhydantoinC₆H₁₀N₂O₂Increased lipophilicity; studied for CNS effects

The unique stereochemistry and substituents at the 5-position of (5R)-5-ethyl-5-methylimidazolidine-2,4-dione influence its biological activity and applications compared to other hydantoins.

The biological activity of (5R)-5-ethyl-5-methylimidazolidine-2,4-dione can be attributed to its interaction with specific molecular targets. These interactions may modulate enzyme activity or receptor functions, leading to various biological effects. For example, similar compounds have been shown to inhibit enzymes critical for cellular processes, which can be exploited in therapeutic contexts .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of (5R)-5-ethyl-5-methylimidazolidine-2,4-dione against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations of the compound.
  • Anticonvulsant Potential : In a pharmacological study, (5R)-5-ethyl-5-methylimidazolidine-2,4-dione was tested for anticonvulsant activity using animal models. The results suggested that it may reduce seizure frequency and severity, indicating its potential as a therapeutic agent for epilepsy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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